- Characterization of spatially addressable libraries: stereoisomer analysis of tetrahydro-β-carbolines as an example, Journal of Combinatorial Chemistry, 1999, 1(6), 461-466
Cas no 97984-62-8 (benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate)
97984-62-8 structure
Product Name:benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate
CAS-Nr.:97984-62-8
MF:C16H17NO3
MW:271.311084508896
CID:4371526
Update Time:2025-09-23
benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- D-Tyrosine, phenylmethyl ester
- (R)-benzyl 2-amino-3-(4-hydroxyphenyl)propanoate
- benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate
-
- Inchi: 1S/C16H17NO3/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13/h1-9,15,18H,10-11,17H2/t15-/m1/s1
- InChI-Schlüssel: BVCTWRNVKLXEQC-OAHLLOKOSA-N
- Lächelt: C(OCC1=CC=CC=C1)(=O)[C@@H](CC1=CC=C(O)C=C1)N
benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-474510-1.0g |
benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate |
97984-62-8 | 95% | 1.0g |
$657.0 | 2022-11-29 | |
| Enamine | BBV-474510-2.5g |
benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate |
97984-62-8 | 95% | 2.5g |
$1360.0 | 2023-10-28 | |
| Enamine | BBV-474510-5.0g |
benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate |
97984-62-8 | 95% | 5.0g |
$1723.0 | 2022-11-29 | |
| Enamine | BBV-474510-10.0g |
benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate |
97984-62-8 | 95% | 10.0g |
$2166.0 | 2022-11-29 | |
| Enamine | BBV-474510-1g |
benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate |
97984-62-8 | 95% | 1g |
$657.0 | 2023-10-28 | |
| Enamine | BBV-474510-5g |
benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate |
97984-62-8 | 95% | 5g |
$1723.0 | 2023-10-28 | |
| Enamine | BBV-474510-10g |
benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate |
97984-62-8 | 95% | 10g |
$2166.0 | 2023-10-28 |
benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Benzene ; 15 h, reflux
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Synthesis of analogs of K-582A, an antibiotic heptapeptide, International Journal of Peptide & Protein Research, 1985, 25(6), 640-7
benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate Raw materials
benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate Preparation Products
benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate Verwandte Literatur
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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